2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-methoxybenzyl)acetamide
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Overview
Description
2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-methoxybenzyl)acetamide is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-methoxybenzyl)acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the 1,3-benzodioxole ring, the construction of the 1,2,4-oxadiazole ring, and the final coupling with the pyrrole and acetamide moieties. Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, and various oxidizing and reducing agents .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-methoxybenzyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups depending on the nucleophile or electrophile used .
Scientific Research Applications
2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-methoxybenzyl)acetamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, allowing for the construction of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.
Mechanism of Action
The mechanism of action of 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-methoxybenzyl)acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with glycogen synthase kinase-3 beta, among other targets .
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzodioxol-5-yl)-2-(2,3-dimethylphenoxy)acetamide
- 2-(1,3-benzodioxol-5-yl)-5-[(3-fluoro-4-methoxybenzyl)sulfanyl]-1,3,4-oxadiazole
- 1-benzo[1,3]dioxol-5-yl-indoles bearing various fused heteroaryl moieties
Uniqueness
What sets 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-methoxybenzyl)acetamide apart from similar compounds is its unique combination of heterocyclic structures, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C23H20N4O5 |
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Molecular Weight |
432.4 g/mol |
IUPAC Name |
2-[2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-[(3-methoxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C23H20N4O5/c1-29-17-5-2-4-15(10-17)12-24-21(28)13-27-9-3-6-18(27)23-25-22(26-32-23)16-7-8-19-20(11-16)31-14-30-19/h2-11H,12-14H2,1H3,(H,24,28) |
InChI Key |
OJMVGRRJKUVSGD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
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